7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
553682-93-2 |
|---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
7-methyl-2-oxochromene-6-sulfonamide |
InChI |
InChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14) |
InChI Key |
FEUZHUPUDKPYLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Substituted Resorcinol
Resorcinol derivatives with pre-installed methyl groups are critical for introducing the methyl substituent at position 7. For example, 5-methylresorcinol (1,3-dihydroxy-5-methylbenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-methyl-4-methylcoumarin. However, this method produces a dimethylated product, necessitating selective demethylation or alternative starting materials.
Reaction Conditions :
Alternative Route: Friedel-Crafts Alkylation
Post-synthetic methylation of 7-hydroxycoumarin via Friedel-Crafts alkylation has been explored but faces challenges due to the electron-withdrawing nature of the coumarin lactone ring. Using methyl chloride and AlCl₃ in dichloromethane at 40°C introduces a methyl group at position 7 with moderate efficiency.
Limitations :
Sulfonation at Position 6: Synthesis of 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonyl Chloride
Introducing the sulfonyl chloride group at position 6 requires electrophilic aromatic sulfonation , typically using chlorosulfonic acid (HSO₃Cl). The methyl group at position 7 directs sulfonation to the less hindered position 6.
Sulfonation Protocol
Procedure :
-
Dissolve 7-methylcoumarin (1.0 eq) in chilled chlorosulfonic acid (5–10 mL/g) at 0–5°C.
-
Stir for 4–6 hours, allowing gradual warming to room temperature.
-
Quench with ice-cold water, extract with dichloromethane, and isolate the sulfonyl chloride intermediate.
Key Parameters :
Side Reactions and Mitigation
-
Polysulfonation : Minimized by using stoichiometric HSO₃Cl and short reaction times.
-
Lactone Ring Opening : Avoided by maintaining anhydrous conditions.
Conversion to Sulfonamide: Amidation of Sulfonyl Chloride
The final step involves reacting 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride with ammonia or amines to form the sulfonamide.
Ammonolysis with Aqueous Ammonia
Procedure :
-
Add sulfonyl chloride (1.0 eq) to concentrated NH₄OH (5–10 eq) at 0°C.
-
Stir for 1–2 hours, then acidify with HCl to precipitate the sulfonamide.
Optimization :
Amine-Specific Reactions
For N-substituted sulfonamides, primary or secondary amines replace ammonia. For example, reaction with methylamine in THF yields N-methyl-7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide.
Example :
-
Reactants : Sulfonyl chloride (1.0 eq), methylamine (2.0 eq)
-
Conditions : THF, 25°C, 4 hours
Comparative Analysis of Synthetic Routes
| Method | Key Step | Advantages | Limitations | Yield (%) |
|---|---|---|---|---|
| Pechmann Condensation | Core formation | High regioselectivity | Requires substituted resorcinol | 65–70 |
| Friedel-Crafts | Post-synthetic methylation | Flexible for late-stage modification | Low yield, poor regioselectivity | 40–50 |
| Sulfonation | Sulfonyl chloride formation | Scalable, high efficiency | Polysulfonation side reactions | 75–85 |
| Ammonolysis | Sulfonamide formation | Rapid, high yielding | Requires careful pH control | 80–90 |
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Reactivity
The compound is characterized by its molecular formula and a molecular weight of approximately 229.25 g/mol. The presence of the sulfonamide group contributes to its reactivity, allowing it to participate in various chemical reactions such as:
- Substitution Reactions : The sulfonamide can react with nucleophiles, leading to the formation of new derivatives.
- Oxidation and Reduction : The compound can undergo oxidation-reduction processes, although these are less common compared to substitution reactions.
Biological Activities
Research indicates that 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide exhibits significant biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens, including:
- Gram-positive and Gram-negative Bacteria : It has demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA).
- Fungi : The compound has shown antifungal activity against species like Candida albicans.
Enzyme Inhibition
The sulfonamide group allows for covalent bonding with enzymes, making it a candidate for:
- Developing Enzyme Inhibitors : This property is crucial in designing therapeutic agents targeting specific diseases.
Potential Antifilarial Activity
Emerging studies suggest that the compound may inhibit protease activity in parasitic organisms, indicating potential applications in treating filarial infections.
Case Studies
Several case studies highlight the efficacy of this compound:
Mechanism of Action
The mechanism of action of 7-Methyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with various molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects. The compound also induces apoptosis in cancer cells by increasing reactive oxygen species levels and activating caspase-3 .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural and Physicochemical Properties
The table below compares 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide with structurally related coumarin derivatives, focusing on substituents, molecular weight, and key physicochemical parameters.
<sup>a</sup>logP (octanol/water partition coefficient) values are estimated based on substituent contributions.
Key Observations:
- Polarity and Solubility : The sulfonamide group in this compound increases polarity compared to Scopoletin (logP ~1.0 vs. 1.507), suggesting better aqueous solubility. However, solubility remains lower than methanesulfonate derivatives (e.g., ), which are highly reactive but less stable.
- Bioactivity : Sulfonamide-substituted coumarins (e.g., ) are explored in drug discovery due to their ability to interact with enzymes (e.g., carbonic anhydrase) or DNA. The methyl group at position 7 in the target compound may enhance metabolic stability compared to hydroxyl/methoxy groups in Scopoletin .
Functional and Application Differences
Scopoletin
- Applications : Natural coumarin with antioxidant and anti-inflammatory properties; used in traditional medicine.
- Limitations : Low solubility (-6.10 log10ws) restricts bioavailability.
Sulfonylurea-Linked Coumarins (e.g., )
- The target compound’s sulfonamide may confer herbicidal activity via acetolactate synthase inhibition, though this requires experimental validation.
Benzoxazole-Sulfonamide Hybrids (e.g., )
- Advantages: Benzoxazole moieties enhance fluorescence and binding to biological targets (e.g., kinases). The diethylamino group in improves membrane permeability, a feature absent in the target compound.
Biological Activity
7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is a compound that belongs to the sulfonamide class and features a benzopyran moiety. Its unique structural characteristics include a methyl group at the 7-position and an oxo group at the 2-position, contributing to its significant biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential therapeutic efficacy.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest.
Case Study:
In a study comparing several derivatives, this compound displayed an IC50 value of approximately 0.0088 µM against MCF-7 cells, which is comparable to established drugs like doxorubicin (IC50 = 0.072 µM) .
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory effects by inhibiting nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS). The inhibition rate reached up to 70%, outperforming standard anti-inflammatory agents such as Sulindac .
Table 1: Comparative Inhibition of Nitric Oxide Production
| Compound | % Inhibition |
|---|---|
| 7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide | 70% |
| Sulindac | 55.2% |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating bacterial infections. Its sulfonamide group is particularly effective against various bacterial strains.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits carbonic anhydrases (CAs), which are involved in tumor growth and metastasis.
- Cell Cycle Regulation: It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: It alters ROS levels, contributing to its anticancer effects.
Synthesis Methods
Various synthetic routes have been developed for producing 7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide, including:
- Condensation Reactions: Utilizing 7-hydroxycoumarin with sulfonyl chlorides under acidic conditions.
- Functional Group Modifications: Reacting with amines or thiols to enhance biological activity.
Comparative Analysis with Related Compounds
The unique combination of the oxo and sulfonamide groups in 7-Methyl-2-oxo-2H-benzopyran-6-sulfonamide distinguishes it from similar compounds. For example:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 7-Hydroxycoumarin | Lacks sulfonamide group | Used as a fluorescent probe |
| N-butyl-7-hydroxy-4-methyl-coumarin | Enhanced lipophilicity | Antimicrobial properties |
| Coumarin-based sulfonamides | Various substitutions | Broad therapeutic applications |
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide?
The synthesis typically involves sulfonation and amidation steps. For example, 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonyl chloride (0.5 mol) is boiled with concentrated ammonium hydroxide for 10 minutes, followed by cold-water precipitation and recrystallization from dilute ethanol . Key factors include reaction time, solvent choice (e.g., ethanol for recrystallization), and purification methods (suction filtration).
Q. How can researchers verify the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC for purity assessment (≥95% purity threshold).
- NMR spectroscopy (¹H and ¹³C) to confirm the methyl group at position 7, sulfonamide at position 6, and ketone at position 2.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ peak matching the molecular formula C₁₀H₉NO₄S) .
Q. What are the primary solubility challenges for this compound, and how can they be addressed?
The compound’s low aqueous solubility (common in sulfonamide-coumarin hybrids) can hinder biological assays. Strategies include:
- Using co-solvents like DMSO (≤5% v/v) to maintain cell viability.
- Derivatization with hydrophilic groups (e.g., methoxy or hydroxyl substituents) without disrupting core pharmacophores .
Advanced Research Questions
Q. How can molecular docking be employed to predict the binding affinity of this compound to target enzymes?
Follow this protocol:
- Target selection : Identify enzymes like DPP-IV or microbial enzymes based on structural homology (e.g., coumarin sulfonamides show DPP-IV inhibition ).
- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box size: 20 ų, exhaustiveness: 8).
- Validation : Compare results with known inhibitors (e.g., sitagliptin for DPP-IV) and validate via kinetic assays (e.g., IC₅₀ determination) .
Q. What experimental and computational approaches resolve contradictions in enzyme inhibition data?
Contradictions may arise from assay conditions (e.g., pH, cofactors) or target polymorphism. Mitigation strategies:
- Dose-response curves : Test IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM).
- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories to identify transient interactions.
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact biological activity?
Substituents influence both steric and electronic properties:
- Methyl groups (position 7): Enhance metabolic stability but may reduce solubility.
- Chloro/fluoro substituents (position 2 or 6): Increase target binding via halogen bonding (e.g., with kinase ATP pockets) .
- SAR studies : Compare derivatives using standardized assays (e.g., antimicrobial disk diffusion or enzyme-linked assays) .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- ADME analysis : Apply Lipinski’s and Veber’s rules to predict oral bioavailability (e.g., molecular weight <500, TPSA <140 Ų).
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis).
- Prodrug design : Introduce labile groups (e.g., acetyl) for improved absorption .
Methodological Guidelines
Designing a robust SAR study for coumarin-sulfonamide hybrids :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at positions 6 and 7.
- Biological testing : Use tiered screening—primary assays (e.g., enzyme inhibition) followed by secondary assays (e.g., cytotoxicity).
- Data normalization : Express activity as % inhibition relative to controls (e.g., 100 µM reference inhibitor) .
Interpreting conflicting spectral data (e.g., NMR peak splitting) :
Handling low-yield reactions during scale-up :
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry).
- Catalyst screening : Test palladium or copper catalysts for coupling steps.
- Continuous flow chemistry : Improve reproducibility and yield for multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
